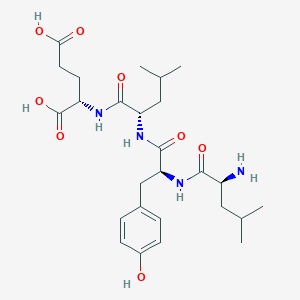![molecular formula C11H13NO4 B14182016 Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate CAS No. 927183-50-4](/img/structure/B14182016.png)
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate is an organic compound with the molecular formula C11H13NO4 It is a methyl ester derivative of 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate typically involves the esterification of 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-[3-(hydroxycarbamoyl)phenyl]propanoic acid and methanol.
Reduction: 3-[3-(hydroxycarbamoyl)phenyl]propanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamoyl group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The ester group can also participate in interactions with hydrophobic pockets within the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-phenylpropanoate: Similar structure but lacks the hydroxycarbamoyl group.
Methyl 3-(hydroxyphenyl)propanoate: Similar structure but the hydroxy group is directly attached to the phenyl ring.
Uniqueness
Methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate is unique due to the presence of both the ester and hydroxycarbamoyl groups, which confer distinct chemical and biological properties. The hydroxycarbamoyl group enhances its ability to form hydrogen bonds, making it a more effective inhibitor or modulator of enzyme activity compared to similar compounds.
Propriétés
Numéro CAS |
927183-50-4 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
methyl 3-[3-(hydroxycarbamoyl)phenyl]propanoate |
InChI |
InChI=1S/C11H13NO4/c1-16-10(13)6-5-8-3-2-4-9(7-8)11(14)12-15/h2-4,7,15H,5-6H2,1H3,(H,12,14) |
Clé InChI |
JOKBVCQTBWMEFH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC(=CC=C1)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
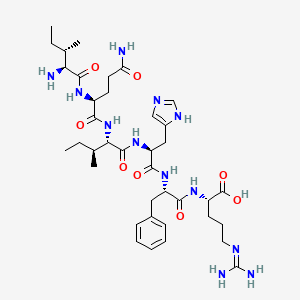

![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14181977.png)
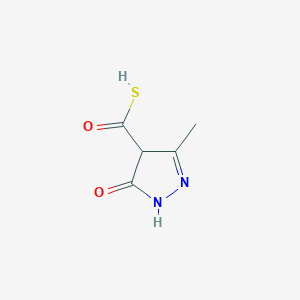
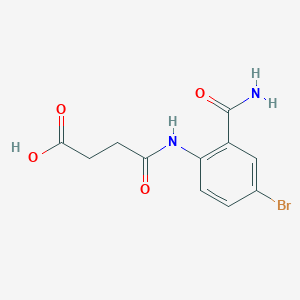
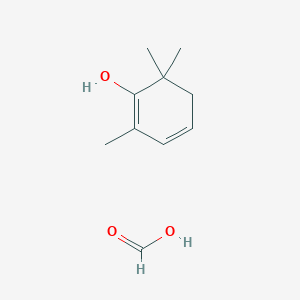
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
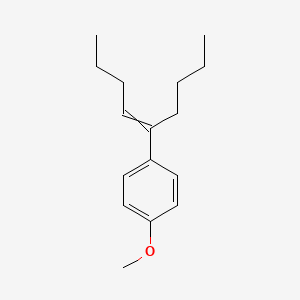
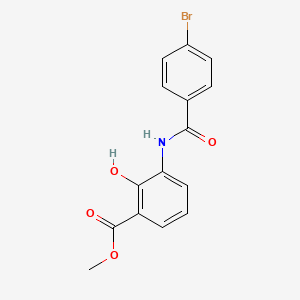
![4-{4-[3-(Trifluoromethoxy)phenoxy]piperidin-1-yl}phenol](/img/structure/B14182009.png)
